1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol

Description

Properties

IUPAC Name |

1-[2-(hydroxymethyl)-2-methylbutyl]pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-3-10(2,8-12)7-11-5-4-9(13)6-11/h9,12-13H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDARPZOBMMLOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CN1CCC(C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol: An Analysis of Available Data

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: The Landscape of a Novel Pyrrolidine Derivative

The exploration of novel chemical entities is the cornerstone of innovation in drug discovery and development. Pyrrolidine scaffolds, in particular, are a recurring motif in a multitude of biologically active compounds, valued for their unique stereochemical and physicochemical properties that often impart favorable pharmacokinetic profiles. This guide endeavors to provide a comprehensive technical overview of the basic properties of 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol , a molecule of interest within this chemical class.

Core Molecular Attributes

A foundational understanding of any chemical entity begins with its structural and basic chemical identifiers.

Chemical Structure and Nomenclature

-

IUPAC Name: this compound

-

CAS Number: 1344288-73-8[1]

-

Molecular Formula: C10H21NO2

-

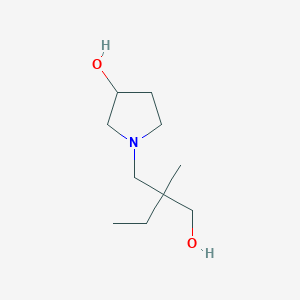

Chemical Structure:

Caption: 2D Representation of this compound.

Predicted Physicochemical Properties

In the absence of experimentally determined data, computational methods can provide estimations of key physicochemical properties. These predictions are valuable for initial assessment and for guiding future experimental design.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 187.28 g/mol | Influences diffusion, bioavailability, and formulation. |

| logP (Octanol-Water Partition Coefficient) | Low to Moderate | Indicates lipophilicity, affecting absorption and distribution. |

| Topological Polar Surface Area (TPSA) | Moderate | Relates to hydrogen bonding potential, influencing solubility and permeability. |

| pKa (Acid Dissociation Constant) | Basic (amine) & Neutral (alcohols) | Governs ionization state at physiological pH, impacting solubility and receptor interaction. |

Prospective Synthesis Strategies

While a specific, validated synthesis for this compound has not been identified in the literature, its structure suggests plausible synthetic routes based on established organic chemistry principles. The pyrrolidinol core is a common starting point for the synthesis of more complex derivatives.

A potential synthetic pathway could involve the N-alkylation of a protected pyrrolidin-3-ol derivative with a suitable electrophile containing the 2-ethyl-3-hydroxy-2-methylpropyl moiety.

Caption: A logical progression of experiments to characterize the compound.

Conclusion

This compound represents a novel chemical entity with a scarcity of available empirical data. While its structural features suggest potential for biological activity, a comprehensive understanding of its basic properties necessitates dedicated synthetic and analytical efforts. This guide serves as a foundational document, outlining the known attributes and providing a roadmap for future research. The scientific community is encouraged to undertake the proposed experimental characterization to unlock the potential of this and other under-investigated pyrrolidine derivatives.

References

- Due to the lack of specific literature on this compound, no direct scientific publications can be cited for its properties or synthesis.

-

Chemsrc. This compound. [Link]

Sources

An In-depth Technical Guide to 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol: A Molecule of Untapped Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved therapeutics and serving as a versatile scaffold in novel drug design.[1][2][3] This guide focuses on a specific, yet underexplored derivative, 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol (CAS Number: 1344288-73-8). While detailed public data on this particular molecule is sparse, its structural motifs—a substituted pyrrolidin-3-ol and a tertiary alcohol—suggest significant potential for biological activity. This document provides a comprehensive theoretical framework for researchers, outlining a plausible synthetic route, predicting its structural and spectroscopic characteristics, and postulating its potential applications in drug development based on the well-established pharmacology of related pyrrolidine derivatives.

Introduction: The Significance of the Pyrrolidine Scaffold

The five-membered nitrogen-containing heterocycle, pyrrolidine, is a privileged scaffold in drug discovery. Its non-planar, puckered structure provides an excellent framework for creating three-dimensional diversity, crucial for specific interactions with biological targets.[1] The pyrrolidine nucleus is found in a wide array of natural products, including alkaloids, and is a key component of many synthetic drugs with diverse therapeutic applications, from antibacterial and antiviral agents to treatments for central nervous system disorders.[2][3] The hydroxylated form, pyrrolidinol, adds a critical functional group for hydrogen bonding and further chemical modification, enhancing its utility as a pharmacophore.

Chemical Structure and Properties of this compound

The chemical structure of this compound is characterized by a pyrrolidin-3-ol ring N-substituted with a 2-ethyl-3-hydroxy-2-methylpropyl group. This unique combination of a secondary alcohol on the pyrrolidine ring and a tertiary alcohol on the side chain presents multiple points for potential biological interactions and further synthetic elaboration.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C10H21NO2 |

| Molecular Weight | 187.28 g/mol |

| Topological Polar Surface Area | 43.7 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| LogP (Predicted) | 0.8 |

Note: These properties are computationally predicted and await experimental verification.

Proposed Synthetic Strategies

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the C-N bond between the pyrrolidine ring and the propyl side chain. This leads to two key starting materials: pyrrolidin-3-ol and a suitable electrophilic precursor for the 2-ethyl-3-hydroxy-2-methylpropyl side chain.

Forward Synthesis Workflow

The proposed synthesis would likely proceed via a nucleophilic substitution or reductive amination pathway.

Workflow Diagram:

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of pyrrolidin-3-ol in a suitable polar aprotic solvent, such as acetonitrile or isopropanol, is added 2-ethyl-2-methyloxirane.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Structural Characterization: A Predictive Approach

The unambiguous characterization of this compound would rely on a combination of spectroscopic techniques. Based on its structure, the following spectral data can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[5]

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrrolidine ring protons | 1.5 - 3.5 | Multiplets |

| Pyrrolidin-3-ol CH-OH | ~4.0 | Multiplet |

| Side chain CH2-N | 2.5 - 3.0 | Multiplet |

| Side chain CH2-C(OH) | 1.2 - 1.8 | Multiplets |

| Side chain CH3 | ~0.9 | Triplet |

| Side chain CH3 (on C with OH) | ~1.1 | Singlet |

| OH protons | Variable | Broad singlets |

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Pyrrolidine C=O | N/A |

| Pyrrolidine CH-OH | ~70 |

| Pyrrolidine CH2 | 45 - 60 |

| Side chain C-N | ~60 |

| Side chain C-OH | ~75 |

| Side chain CH2 | 20 - 30 |

| Side chain CH3 | ~10 |

| Side chain CH3 (on C with OH) | ~25 |

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound.

-

Expected Molecular Ion: [M+H]⁺ = 188.16 m/z

Potential Applications in Drug Development

The structural features of this compound suggest several potential avenues for investigation in drug discovery. The pyrrolidine scaffold is a known pharmacophore for a variety of targets.[2]

Postulated Biological Activities

-

Neurological Disorders: Pyrrolidine derivatives are well-represented in drugs targeting the central nervous system.[1] The polarity and hydrogen bonding capacity of the two hydroxyl groups in the target molecule could facilitate interactions with receptors and enzymes implicated in neurological pathways.

-

Infectious Diseases: The pyrrolidine ring is a common feature in many antibacterial and antiviral agents.[2] This compound could be screened for activity against a panel of clinically relevant pathogens.

-

Oncology: Certain substituted pyrrolidines have demonstrated anticancer properties.[1] The unique substitution pattern of this molecule may confer novel cytotoxic or antiproliferative activities.

Logical Relationship Diagram:

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol

CAS Number: 1344288-73-8

For: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the pyrrolidinol derivative, 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol (CAS No. 1344288-73-8). While specific peer-reviewed literature on this exact molecule is limited, this document synthesizes available data, draws logical inferences from related compounds, and presents a thorough analysis of its chemical properties, potential synthesis, and hypothesized biological activity. A key piece of information from preliminary supplier data suggests this compound may act as an inducer of apoptosis, a critical process in cellular biology and a major focus in oncology research.[1] This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar small molecules.

Introduction and Chemical Identity

This compound is a heterocyclic organic compound featuring a pyrrolidine ring, a core structure found in numerous biologically active molecules and FDA-approved drugs.[2] The presence of hydroxyl groups and a substituted propyl chain suggests its potential for hydrogen bonding and specific interactions with biological targets.

Molecular Structure and Properties

| Property | Value | Source |

| CAS Number | 1344288-73-8 | [3] |

| Molecular Formula | C₁₀H₂₁NO₂ | CymitQuimica |

| Molecular Weight | 187.28 g/mol | Sigma-Aldrich |

| Synonyms | 1-[2-(Hydroxymethyl)-2-methylbutyl]-3-pyrrolidinol | MolPort |

Potential Synthesis Strategies

While a specific, documented synthesis for this compound is not available in peer-reviewed literature, its structure allows for logical retrosynthetic analysis based on established methods for synthesizing substituted pyrrolidines.[2][4] A plausible synthetic approach would involve the alkylation of a protected pyrrolidin-3-ol with a suitable electrophile.

Proposed Retrosynthetic Pathway

The synthesis could logically proceed through the N-alkylation of a protected pyrrolidin-3-ol derivative. The key steps would be:

-

Protection of the hydroxyl group of a commercially available pyrrolidin-3-ol.

-

N-alkylation with a suitable electrophile containing the 2-ethyl-2-methyl-3-hydroxypropyl moiety.

-

Deprotection to yield the final product.

The diagram below illustrates this conceptual workflow.

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol based on common organic synthesis techniques for analogous compounds.

Step 1: Protection of Pyrrolidin-3-ol

-

Dissolve pyrrolidin-3-ol (1 equivalent) in anhydrous dichloromethane (DCM).

-

Add triethylamine (1.2 equivalents) and cool the mixture to 0°C.

-

Slowly add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 equivalents).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench with saturated aqueous sodium bicarbonate and extract with DCM.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected intermediate.

Step 2: N-Alkylation

-

To a solution of the protected pyrrolidin-3-ol (1 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 equivalents) at 0°C.

-

Stir for 30 minutes, then add 2-(chloromethyl)-2-ethyloxirane (1.1 equivalents).

-

Allow the reaction to proceed at room temperature for 24 hours.

-

Monitor by TLC. Upon completion, carefully quench with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate. The resulting epoxide can be opened under acidic or basic conditions to yield the diol.

Step 3: Deprotection

-

Dissolve the silyl-protected intermediate in THF.

-

Add tetrabutylammonium fluoride (TBAF, 1.5 equivalents).

-

Stir at room temperature for 2-4 hours.

-

Monitor by TLC.

-

Concentrate the reaction mixture and purify by column chromatography to yield the final product.

Biological Activity and Potential Mechanism of Action

The most compelling information available for this compound is its potential to induce apoptosis.[1] Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its deregulation is a hallmark of cancer.[5]

The Role of Pyrrolidine Scaffolds in Apoptosis Induction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and is present in many compounds with demonstrated anti-cancer and apoptosis-inducing properties.[2] While the exact mechanism for this compound is unknown, we can hypothesize its involvement in key apoptotic pathways.

Hypothesized Mechanism of Action: Caspase-8 Mediated Apoptosis

Many small molecules induce apoptosis through the extrinsic or intrinsic pathways, both of which converge on the activation of caspases. A plausible hypothesis is that this compound could modulate the activity of proteins involved in the death receptor pathway, leading to the activation of caspase-8.[6][7]

The following diagram illustrates a simplified, hypothetical signaling pathway.

Caption: Hypothesized caspase-8 mediated apoptotic pathway.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling pyrrolidine derivatives should be followed. These compounds may cause skin and eye irritation.[4]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Future Directions and Research Opportunities

The preliminary data suggesting apoptosis induction makes this compound an intriguing candidate for further investigation. Key research areas include:

-

Definitive Synthesis and Characterization: Development and publication of a robust synthetic route and full characterization of the compound's physical and chemical properties.

-

In Vitro Biological Evaluation: Confirmation of its apoptosis-inducing activity in various cancer cell lines. Determination of its IC₅₀ values and elucidation of the specific apoptotic pathway involved.

-

Target Identification: Identification of the direct molecular target(s) of the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency and selectivity.

Conclusion

This compound represents a promising, yet underexplored, small molecule with potential applications in fields requiring the targeted induction of apoptosis. This guide provides a foundational understanding based on available data and logical scientific inference, highlighting the significant opportunities for further research and development.

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (n.d.). Retrieved from [Link]

-

Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. - ChemRxiv. (n.d.). Retrieved from [Link]

-

This compound | 1344288-73-8. (n.d.). Retrieved from [Link]

-

1344288-73-8 - MOLPORT-013-460-099 - Sale from Quality... (n.d.). Retrieved from [Link]

-

Chemsrc provides CAS#:1344288-73-8 MSDS, density, melting point, boiling point, structure, etc. Its name is this compound. (n.d.). Retrieved from [Link]

-

Apoptosis-inducing agents: a patent review (2010 - 2013) - PubMed. (2014, January 10). Retrieved from [Link]

-

Cleavage of the death domain kinase RIP by caspase-8 prompts TNF-induced apoptosis. (1999, October 1). Retrieved from [Link]

-

Caspase-8-driven apoptotic and pyroptotic crosstalk causes cell death and IL-1β release in X-linked inhibitor of apoptosis (XIAP) deficiency - PubMed. (2023, March 1). Retrieved from [Link]

Sources

- 1. Building Blocks | CymitQuimica [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. CAS#:1344288-73-8 | this compound | Chemsrc [chemsrc.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Apoptosis-inducing agents: a patent review (2010 - 2013) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cleavage of the death domain kinase RIP by caspase-8 prompts TNF-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Caspase-8-driven apoptotic and pyroptotic crosstalk causes cell death and IL-1β release in X-linked inhibitor of apoptosis (XIAP) deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive analysis of the molecular weight and core physicochemical properties of 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol. Identified by the CAS Number 1344288-73-8, this bifunctional organic molecule contains a substituted pyrrolidine ring, a foundational structure in many biologically active compounds.[1][2][3] The molecule's structure, featuring two hydroxyl groups and a tertiary carbon center, suggests potential for complex stereochemistry and diverse chemical interactions, making a thorough understanding of its fundamental properties, such as molecular weight, critical for its application in research and development.

This document will elucidate the components of its molecular structure, detail the methodology for the theoretical determination of its molecular weight, and present its key identifiers in a clear, accessible format for the practicing scientist.

Core Physicochemical Properties

A summary of the primary molecular identifiers for this compound is presented below. These values are fundamental for stoichiometric calculations, analytical characterization, and registration in chemical databases.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2][3] |

| CAS Number | 1344288-73-8 | [1][2][3] |

| Molecular Formula | C₁₀H₂₁NO₂ | [1] |

| Molecular Weight | 187.28 g/mol | [3][4][5][6][7][8] |

Structural Elucidation and Verification

The systematic IUPAC name, this compound, precisely defines the molecule's two-dimensional structure. A logical deconstruction of the name confirms the atomic arrangement and, consequently, the molecular formula.

Structural Breakdown:

-

Pyrrolidin-3-ol : This forms the core of the molecule. It is a five-membered saturated heterocycle containing one nitrogen atom (pyrrolidine), with a hydroxyl (-OH) group attached to the third carbon atom of the ring.

-

1-(...) : This prefix indicates that the substituent described within the parentheses is attached to the nitrogen atom (position 1) of the pyrrolidine ring.

-

...propyl) : The parent chain of the substituent is a three-carbon propyl group.

-

2-Ethyl- ... -2-methyl- : An ethyl group (-CH₂CH₃) and a methyl group (-CH₃) are both attached to the second carbon of the propyl chain.

-

...3-hydroxy- : A hydroxyl group (-OH) is located on the third carbon of the propyl chain.

This systematic construction leads to the molecular formula C₁₀H₂₁NO₂, which is validated by chemical supplier databases.[1]

To visualize this molecular architecture, the following diagram presents the logical connectivity of the constituent parts.

Caption: Logical diagram of this compound.

Protocol: Theoretical Calculation of Molecular Weight

The molecular weight of a compound is a cornerstone of its chemical identity. The protocol for its determination from the molecular formula is a fundamental exercise in chemistry, relying on the standard atomic weights of the constituent elements.

Objective: To calculate the molar mass (molecular weight) of this compound based on its verified molecular formula, C₁₀H₂₁NO₂.

Required Data:

-

Molecular Formula: C₁₀H₂₁NO₂

-

Standard Atomic Weights (IUPAC):

-

Carbon (C): 12.011 u

-

Hydrogen (H): 1.008 u

-

Nitrogen (N): 14.007 u

-

Oxygen (O): 15.999 u

-

Step-by-Step Methodology:

-

Identify Elemental Composition: Enumerate the number of atoms of each element present in the molecular formula.

-

Carbon (C): 10 atoms

-

Hydrogen (H): 21 atoms

-

Nitrogen (N): 1 atom

-

Oxygen (O): 2 atoms

-

-

Calculate Total Mass for Each Element: Multiply the atom count for each element by its standard atomic weight.

-

Total Mass of Carbon = 10 atoms × 12.011 u/atom = 120.110 u

-

Total Mass of Hydrogen = 21 atoms × 1.008 u/atom = 21.168 u

-

Total Mass of Nitrogen = 1 atom × 14.007 u/atom = 14.007 u

-

Total Mass of Oxygen = 2 atoms × 15.999 u/atom = 31.998 u

-

-

Sum Elemental Masses: Sum the total masses of all elements to obtain the molecular weight of the compound.

-

Molecular Weight = 120.110 + 21.168 + 14.007 + 31.998 = 187.283 u

-

-

Express as Molar Mass: The calculated molecular weight in atomic mass units (u) is numerically equivalent to the molar mass in grams per mole ( g/mol ).

-

Molar Mass = 187.28 g/mol

-

This calculated value is in agreement with the molecular weight provided by commercial chemical suppliers, confirming the identity of the compound associated with CAS number 1344288-73-8.[3]

The following workflow diagram illustrates this self-validating computational protocol.

Caption: Workflow for calculating molecular weight from the IUPAC name.

Conclusion

This guide has established the molecular weight of this compound to be 187.28 g/mol . This was determined through a systematic breakdown of its IUPAC name to derive the molecular formula, C₁₀H₂₁NO₂, and subsequently validated by a step-by-step theoretical calculation based on standard atomic weights. The confirmed CAS number (1344288-73-8) and molecular formula provide researchers with the critical identifiers necessary for accurate documentation, procurement, and experimental design.

References

-

PubChem. (S)-2-Aminodecanoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Aminodecanoic acid. National Center for Biotechnology Information. [Link]

-

ChemBuyersGuide.com. Neostar United Industrial Co., Ltd. (Page 36). ChemBuyersGuide.com, Inc. [Link]

-

Chemsrc. This compound. Chemsrc. [Link]

-

PubChem. 2-Amino-decanoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 10-Aminodecanoic acid. National Center for Biotechnology Information. [Link]

Sources

- 1. CAS#:1344288-73-8 | this compound | Chemsrc [chemsrc.com]

- 2. This compound | 1344288-73-8 [sigmaaldrich.com]

- 3. CAS 1344288-73-8 | Sigma-Aldrich [sigmaaldrich.com]

- 4. (S)-2-Aminodecanoic acid | C10H21NO2 | CID 12810660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Aminodecanoic acid | C10H21NO2 | CID 295570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy (R)-2-Aminodecanoic acid | 84276-16-4 [smolecule.com]

- 7. 2-Amino-decanoic acid | C10H21NO2 | CID 307923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 10-Aminodecanoic acid | C10H21NO2 | CID 83150 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol (C10H21NO2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pyrrolidine derivative, 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol, a molecule of interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a well-established "privileged structure" in the development of novel therapeutics, known for its ability to confer favorable physicochemical and pharmacokinetic properties.[1][2][3][4] This document outlines a proposed synthetic route, detailed analytical characterization methodologies, and predicted physicochemical properties for the title compound. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and potential application of novel pyrrolidine-containing molecules.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in the design of biologically active compounds.[1][3] Its prevalence in numerous natural products and FDA-approved drugs underscores its importance in medicinal chemistry.[5] The non-planar, puckered nature of the pyrrolidine ring provides a three-dimensional framework that can effectively present substituents for optimal interaction with biological targets.[1][3] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and provides a key site for substitution to modulate the pharmacological profile of a molecule.[2][6] The inherent chirality of many substituted pyrrolidines also allows for stereospecific interactions with biological systems, a critical aspect of modern drug design.[3][4]

The title compound, this compound, incorporates two hydroxyl groups and a tertiary amine within a flexible aliphatic chain attached to the pyrrolidine nitrogen. These features suggest potential for a range of biological activities, and a physicochemical profile amenable to drug development.

Proposed Synthesis and Mechanistic Rationale

Due to the limited availability of direct synthetic procedures for this compound in the current literature, a plausible and efficient synthetic strategy is proposed based on well-established chemical transformations. The key disconnection in the retrosynthetic analysis involves the formation of the C-N bond between the pyrrolidine ring and the substituted propyl chain.

Caption: Retrosynthetic analysis of the target molecule.

This retrosynthetic approach leads to two key starting materials: 3-hydroxypyrrolidine and 2-ethyl-2-methyloxirane. The proposed forward synthesis involves the nucleophilic ring-opening of the epoxide by the secondary amine of 3-hydroxypyrrolidine. This reaction is a well-documented and reliable method for the formation of β-amino alcohols.[1][4][5][6]

Synthesis of Precursors

-

3-Hydroxypyrrolidine: This starting material can be synthesized from various precursors, including D-malic acid or through the reduction of 3-pyrrolidinone.[7][8] Chiral versions of 3-hydroxypyrrolidine are also accessible through stereoselective synthetic routes.[7][8]

-

2-Ethyl-2-methyloxirane: This epoxide can be prepared by the epoxidation of 2-methyl-1-butene using a suitable oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).

Proposed Synthetic Protocol

The following protocol outlines the proposed synthesis of this compound.

Step 1: Epoxide Ring-Opening

-

To a solution of 3-hydroxypyrrolidine (1.0 equivalent) in a suitable protic solvent such as ethanol or isopropanol, add 2-ethyl-2-methyloxirane (1.1 equivalents).

-

The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) to facilitate the reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure this compound.

Causality Behind Experimental Choices:

-

Solvent: A protic solvent is chosen to facilitate the protonation of the epoxide oxygen, which activates the ring towards nucleophilic attack by the amine.

-

Stoichiometry: A slight excess of the epoxide is used to ensure complete consumption of the more valuable 3-hydroxypyrrolidine.

-

Temperature: The reaction is initially attempted at room temperature to minimize potential side reactions. Gentle heating can be applied to increase the reaction rate if it is sluggish.

-

Purification: Column chromatography is a standard and effective method for purifying polar compounds like the target molecule, which contains multiple hydroxyl groups and a tertiary amine.

Caption: Proposed synthetic workflow for the target compound.

Analytical Characterization

A thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, the ethyl group (a triplet and a quartet), the methyl group (a singlet), and the methylene and methine protons of the propyl chain and the pyrrolidinol ring. The protons attached to carbons bearing hydroxyl groups will appear as downfield signals.

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom (e.g., carbons attached to nitrogen or oxygen will be deshielded and appear at higher chemical shifts).

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of the compound plus a proton. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹ due to the two hydroxyl groups.

-

C-H stretching vibrations for the aliphatic parts of the molecule in the 2850-3000 cm⁻¹ region.

-

C-N stretching absorption for the tertiary amine, typically in the 1000-1250 cm⁻¹ range.[9][10]

-

C-O stretching vibrations for the alcohol functionalities.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on the chemical structure and data from similar compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₂₁NO₂ |

| Molecular Weight | 187.28 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | > 200 °C (estimated) |

| Solubility | Soluble in water and polar organic solvents |

| pKa (of the amine) | 9-10 (estimated) |

Potential Applications and Future Directions

Given the presence of the pyrrolidine scaffold and multiple hydrogen bonding functionalities, this compound represents a promising candidate for biological screening. The structural motifs present in this molecule are found in various classes of bioactive compounds. Future research could focus on:

-

Biological Screening: Evaluating the compound for a range of biological activities, such as antimicrobial, antiviral, or CNS activity.

-

Analogue Synthesis: Preparing a library of related compounds by modifying the substituents on the pyrrolidine ring or the side chain to establish structure-activity relationships (SAR).

-

Pharmacokinetic Profiling: If biological activity is identified, assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

This technical guide has provided a comprehensive, albeit theoretical, overview of this compound. By proposing a viable synthetic route and outlining a detailed analytical workflow, this document serves as a foundational resource for researchers interested in this novel pyrrolidine derivative. The insights into its potential properties and applications are intended to stimulate further investigation into this promising area of medicinal chemistry.

References

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.

- D'hooghe, M., & De Kimpe, N. (2006). The chemistry of 2-unsubstituted and 2-monosubstituted 1-pyrrolines. Chemical Society Reviews, 35(6), 513–528.

- Li, A. H., & Dai, L. X. (2000). Asymmetric catalysis of the aza-Diels–Alder reaction.

- O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids.

- Kim, J., & Lee, S. (2006). A practical synthesis of (S)-3-hydroxypyrrolidine. Bulletin of the Korean Chemical Society, 27(9), 1353-1354.

- Breit, B., & Youn, S. W. (2008). A concise synthesis of (R)-and (S)-3-hydroxypyrrolidine. Tetrahedron, 64(28), 6689-6692.

-

LibreTexts. (2021, March 6). Spectroscopy of Amines. Retrieved from [Link]

-

Dummies. (n.d.). How to Identify Alcohols and Amines in the IR Spectrum. Retrieved from [Link]

Sources

- 1. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Ring-opening mechanism of epoxides with alcohol and tertiary amines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. jsynthchem.com [jsynthchem.com]

- 7. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 8. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

An In-depth Technical Guide to the Synthesis of 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol

This guide provides a comprehensive overview of a plausible and efficient synthetic pathway for the novel amino alcohol, 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the strategic selection of starting materials, the rationale behind the chosen reaction pathway, and detailed experimental protocols. The synthesis is centered around the well-established nucleophilic ring-opening of a custom-synthesized epoxide, a cornerstone reaction in modern organic chemistry.

Introduction and Strategic Overview

This compound is a complex molecule featuring a substituted pyrrolidinol core and a tertiary alcohol. The strategic disconnection of this target molecule points towards a highly efficient and convergent synthesis involving the coupling of two key fragments: pyrrolidin-3-ol and 2-ethyl-2-methyloxirane. This approach is predicated on the nucleophilic attack of the secondary amine of the pyrrolidinol onto the epoxide ring of the oxirane. This key reaction is known for its high atom economy and the ability to introduce structural complexity in a single, well-controlled step.[1]

The overall synthetic strategy is depicted in the workflow diagram below:

Figure 1: Overall synthetic workflow for this compound.

This guide will first detail the synthesis of the two key precursors, followed by a comprehensive protocol for their coupling to yield the final product.

Part 1: Synthesis of Precursor 1: 2-Ethyl-2-methyloxirane

The synthesis of the trisubstituted epoxide, 2-ethyl-2-methyloxirane, can be efficiently achieved via the direct epoxidation of the corresponding alkene, 2-methyl-1-butene. This reaction is a classic example of electrophilic addition to a double bond.

Reaction Pathway: Epoxidation

Figure 2: Epoxidation of 2-methyl-1-butene.

Experimental Protocol: Synthesis of 2-Ethyl-2-methyloxirane

-

Reaction Setup: To a solution of 2-methyl-1-butene (1.0 eq) in dichloromethane (DCM, 0.5 M) in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise over 30 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation to afford 2-ethyl-2-methyloxirane as a colorless liquid.

| Parameter | Value | Reference/Justification |

| Starting Material | 2-Methyl-1-butene | Commercially available alkene |

| Reagent | meta-Chloroperoxybenzoic acid (m-CPBA) | Common and effective epoxidizing agent |

| Solvent | Dichloromethane (DCM) | Inert solvent, good solubility for reactants |

| Temperature | 0 °C to room temperature | Controlled addition at low temperature to manage exotherm |

| Reaction Time | 4-6 hours | Typical for m-CPBA epoxidations |

| Expected Yield | 80-90% | Based on analogous literature preparations |

Part 2: Synthesis of Precursor 2: Pyrrolidin-3-ol

Pyrrolidin-3-ol can be synthesized through various routes. A reliable and scalable method starts from epichlorohydrin and a primary amine, such as benzylamine, followed by a deprotection step. This pathway is advantageous due to the commercial availability and low cost of the starting materials.

Reaction Pathway: Cyclization and Deprotection

Figure 3: Synthesis of Pyrrolidin-3-ol from Epichlorohydrin.

Experimental Protocol: Synthesis of Pyrrolidin-3-ol

Step 1: Synthesis of 1-Benzylpyrrolidin-3-ol

-

Reaction Setup: In a round-bottom flask, dissolve epichlorohydrin (1.0 eq) in methanol (0.5 M). Cool the solution to 0 °C and add benzylamine (1.05 eq) dropwise, maintaining the temperature below 10 °C.

-

Cyclization: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Then, add a solution of sodium hydroxide (NaOH, 1.2 eq) in water and heat the mixture to reflux for 2-3 hours to promote cyclization.

-

Work-up and Purification: Cool the reaction mixture, remove the methanol under reduced pressure, and extract the aqueous residue with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield 1-benzylpyrrolidin-3-ol.

Step 2: Synthesis of Pyrrolidin-3-ol

-

Reaction Setup: Dissolve 1-benzylpyrrolidin-3-ol (1.0 eq) in ethanol in a hydrogenation vessel. Add palladium on carbon (10 wt%, 5 mol%) to the solution.

-

Hydrogenolysis: Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 24 hours.

-

Work-up and Purification: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol. Concentrate the filtrate under reduced pressure to obtain pyrrolidin-3-ol, which can be used in the next step without further purification.

| Parameter | Step 1: 1-Benzylpyrrolidin-3-ol | Step 2: Pyrrolidin-3-ol |

| Starting Materials | Epichlorohydrin, Benzylamine | 1-Benzylpyrrolidin-3-ol |

| Reagents | NaOH | H₂, Pd/C |

| Solvent | Methanol | Ethanol |

| Temperature | 0 °C to reflux | Room temperature |

| Reaction Time | 14-19 hours | 24 hours |

| Expected Yield | 70-80% | >95% |

Part 3: Final Coupling - Synthesis of this compound

The final step in the synthesis is the nucleophilic ring-opening of 2-ethyl-2-methyloxirane with pyrrolidin-3-ol. This reaction is expected to proceed with high regioselectivity, with the amine attacking the less sterically hindered carbon of the epoxide ring.[2][3] The reaction can be performed under neat conditions or in a polar protic solvent to facilitate the proton transfer steps.

Reaction Pathway: Nucleophilic Ring-Opening

Figure 4: Final coupling reaction.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a sealed tube, combine pyrrolidin-3-ol (1.0 eq) and 2-ethyl-2-methyloxirane (1.1 eq) in ethanol (1.0 M).

-

Reaction Conditions: Heat the mixture to 80 °C and stir for 24-48 hours. The use of a sealed tube is necessary to prevent the evaporation of the volatile epoxide.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the final product, this compound.

| Parameter | Value | Reference/Justification |

| Starting Materials | Pyrrolidin-3-ol, 2-Ethyl-2-methyloxirane | Synthesized in previous steps |

| Solvent | Ethanol | Polar protic solvent to facilitate proton transfer and solubilize reactants |

| Temperature | 80 °C | Elevated temperature to overcome the activation energy of the ring-opening |

| Reaction Time | 24-48 hours | Reaction may be slow due to steric hindrance and the nucleophilicity of the amine |

| Expected Yield | 60-75% | Based on analogous epoxide ring-opening reactions with secondary amines |

Alternative Synthetic Considerations

For a comprehensive guide, it is prudent to consider alternative synthetic strategies. One such alternative involves a reductive amination pathway. This would entail the synthesis of 1-(pyrrolidin-3-yloxy)propan-2-one, followed by a Grignard reaction with ethylmagnesium bromide and subsequent deprotection. However, this route is more linear and likely less efficient than the convergent epoxide ring-opening strategy outlined above.

Conclusion

The synthetic pathway detailed in this guide, centered on the nucleophilic ring-opening of a custom-synthesized epoxide, represents a robust and efficient method for the preparation of this compound. The protocols provided are based on well-established chemical principles and analogous transformations reported in the scientific literature. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis of novel and complex molecular architectures for drug discovery and development.

References

-

ResearchGate. (n.d.). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. Retrieved from [Link]

-

Green Chemistry (RSC Publishing). (n.d.). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers. Retrieved from [Link]

-

MDPI. (n.d.). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Retrieved from [Link]

-

ResearchGate. (2025). Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. Retrieved from [Link]

-

Brainly.com. (2023). Draw structures and names for the synthetic outcomes when (R)-2-ethyl-2-methyloxirane (also known as...). Retrieved from [Link]

-

Organic Chemistry Portal. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 3-pyrrolidinol.

-

Taylor & Francis Online. (2010). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 3-pyrrolidinol.

-

Crimson Publishers. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of pyrrolidones via reductive amination of LA. Retrieved from [Link]

-

SciELO México. (n.d.). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Retrieved from [Link]

-

Wikipedia. (n.d.). Sharpless epoxidation. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of a pyrrolidinol compound.

-

Rowan University. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 2-METHYLOXIRANE. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Retrieved from [Link]

-

Preprints.org. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions | Request PDF. Retrieved from [Link]

-

Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Chegg. (2022). Question: Draw structures and names for the synthetic outcomes when (R)-2-ethyl-2- methyloxirane (AKA (R).... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sharpless Epoxidation. Retrieved from [Link]

-

Arkivoc. (2021). Malic acid as an effective and valuable bioorganocatalyst for one-pot, three-component synthesis of pyrrolidinone derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

-

Schlegel Group - Wayne State University. (2024). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. Retrieved from [Link]

-

NIST WebBook. (n.d.). Oxirane, 2-ethyl-2-methyl-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Ethyl-2-methyloxirane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (s)-2-Ethyl-2-methyloxirane. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. Retrieved from [Link]

-

PubMed. (2022). Identification and analytical characterization of N-propyl norbutylone, N-butyl norbutylone, N-benzyl norheptedrone, and N-pyrrolidinyl-3,4-DMA. Retrieved from [Link]

-

Al-Nahrain Journal of Science. (2020). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis, Characterization and Antibacterial Evaluation of Some Substituted Pyrrolidines. Retrieved from [Link]

Sources

Introduction: The Enduring Significance of the Pyrrolidinol Scaffold

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 7. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Substituted Pyrrolidinols: A Comprehensive Technical Guide to Their Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged five-membered nitrogen-containing heterocycle that forms the core of numerous natural products, pharmaceuticals, and synthetic compounds with significant biological activity.[1][2][3] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, making it an attractive scaffold in drug design.[1][4] This in-depth technical guide provides a comprehensive overview of the diverse biological activities of substituted pyrrolidinols, with a focus on their therapeutic potential as enzyme inhibitors, anticancer agents, antiviral compounds, and treatments for neurodegenerative diseases. We will delve into the structure-activity relationships (SAR) that govern their efficacy, provide detailed experimental protocols for their biological evaluation, and present visual workflows and pathway diagrams to elucidate key concepts.

The Pyrrolidine Scaffold: A Cornerstone in Medicinal Chemistry

The pyrrolidinol framework, a hydroxylated derivative of pyrrolidine, offers a unique combination of structural features that contribute to its biological versatility. The presence of the hydroxyl group provides a key point for hydrogen bonding interactions with biological targets, while the nitrogen atom imparts basicity and can be readily substituted to modulate physicochemical properties and target engagement.[1] The stereochemistry of the pyrrolidinol ring and its substituents plays a crucial role in determining the biological profile, as enantiomers often exhibit different binding affinities and pharmacological effects.[4]

Synthetic Strategies for Bioactive Pyrrolidinols

The synthesis of highly functionalized pyrrolidines and pyrrolidinones is a critical aspect of exploring their therapeutic potential.[5] Various methodologies have been developed, including transition metal-catalyzed cyclizations, 1,3-dipolar cycloadditions, and multi-component reactions.[1][5][6] These approaches allow for the controlled introduction of diverse substituents onto the pyrrolidine core, enabling the systematic investigation of structure-activity relationships.[5]

Enzyme Inhibition: A Major Facet of Pyrrolidinol Bioactivity

Substituted pyrrolidinols have emerged as potent inhibitors of various enzymes, highlighting their potential in treating a range of diseases.

Inhibition of Carbohydrate-Metabolizing Enzymes: α-Amylase and α-Glucosidase

Pyrrolidine derivatives have been extensively studied as inhibitors of α-amylase and α-glucosidase, enzymes that play a key role in carbohydrate digestion and glucose absorption.[7] Inhibition of these enzymes can help regulate postprandial blood glucose levels, making them attractive targets for the management of type-2 diabetes.[7][8]

Structure-Activity Relationship (SAR) Insights:

The inhibitory potency of pyrrolidine derivatives against α-amylase and α-glucosidase is highly dependent on the nature and position of substituents on the pyrrolidine ring.[7]

| Compound Series | Key Substitutions | Observed Activity | Reference |

| Pyrrolidine-based Chalcones | Varied substitutions on the chalcone moiety | Compound 3 showed excellent dual inhibition with IC50 values of 14.61 µM (α-amylase) and 25.38 µM (α-glucosidase). | [9] |

| (S)-1-Boc-pyrrolidine-2-carboxamides | Substitutions on the amide nitrogen | The nature of the substituent significantly influences inhibitory potential. | [10] |

| Pyrrolidine Sulfonamides | 4-trifluorophenyl substitution on the 1,2,4-oxadiazole group | Exhibited the best inhibition against DPP-IV enzyme (IC50: 11.32 µM). | [11] |

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay [7]

-

Prepare a solution of α-glucosidase (1 U/mL) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.8).

-

Mix 10 µL of the enzyme solution with the test compound at various concentrations and incubate for 20 minutes at 37°C.

-

Add 125 µL of 0.1 M phosphate buffer (pH 6.8).

-

Initiate the reaction by adding 20 µL of 1 M p-nitrophenyl-α-D-glucopyranoside (p-NPG) substrate and incubate for 30 minutes.

-

Stop the reaction by adding 50 µL of 0.1 N Na2CO3.

-

Measure the absorbance of the released p-nitrophenol spectrophotometrically to determine enzyme activity.

-

Calculate the IC50 values from the dose-response curves.

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Viral Protease Inhibition

Pyrrolidine derivatives have also been identified as potent inhibitors of viral proteases, which are essential for viral replication.[12] For instance, novel pyrrolidines have been developed as inhibitors of the main protease (MPro) of coronaviruses, including SARS-CoV-2.[12][13]

Anticancer Activity of Substituted Pyrrolidinols

The pyrrolidine scaffold is present in a variety of compounds exhibiting significant anticancer activity.[14][15] These compounds exert their effects through diverse mechanisms, including the induction of apoptosis and cell cycle arrest.

Mechanisms of Anticancer Action

-

Induction of Apoptosis: Some pyrrolidine derivatives, such as novel hybrid pyrrolidinedione-thiazolidinones, have been shown to induce mitochondria-dependent apoptosis in cancer cells.[16] This is achieved by increasing the levels of pro-apoptotic proteins like Bax and decreasing the levels of anti-apoptotic proteins like Bcl-2.[16]

-

Cell Cycle Arrest: 2-Pyrrolidinone, a compound found in Brassica oleracea var. capitata, has demonstrated the ability to arrest the cell cycle in the G0/G1 phase in human cancer cell lines.[3]

Structure-Activity Relationship (SAR) Insights:

The anticancer activity of pyrrolidine derivatives is highly influenced by the substituents on the pyrrolidine ring and attached moieties.[14]

| Compound Series | Key Substitutions | Observed Activity | Reference |

| Pyrrolidinedione-thiazolidinones | 1-(4-chlorophenyl) and 1-(4-hydroxyphenyl) substitutions | High antiproliferative activity and selectivity towards various cancer cell lines. | [16] |

| Spiro[indoline‐pyrrolidin]‐pyrazole hybrids | Specific aroyl and diaryl-pyrazolyl substitutions | Demonstrated selective cytotoxicity and multitarget engagement. | [15] |

| Thiophene-containing pyrrolidines | Thiophene ring instead of a phenyl ring | Showed better activity against MCF-7 and HeLa cell lines. | [1] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Seed cancer cells (e.g., HeLa, PC-3) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for 24 or 48 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC50 value of the compound.

Caption: General workflow for an in vitro cytotoxicity (MTT) assay.

Pyrrolidinols in Neurodegenerative Diseases

Chiral pyrrolidines have shown promise as multipotent agents for the treatment of neurodegenerative diseases like Alzheimer's disease.[17][18][19] Their versatility allows for the design of compounds that can interact with multiple targets involved in the disease pathology.[18]

Multi-Target Approach in Alzheimer's Disease

Pyrrolidine derivatives have been designed to simultaneously inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[19] Additionally, some compounds exhibit antioxidant properties, which can help mitigate the oxidative stress associated with neurodegeneration.[18]

Structure-Activity Relationship (SAR) Insights:

The lipophilicity of substituents on the pyrrolidine nitrogen significantly affects the anti-AChE activity.[19] For example, the introduction of a naphthalene moiety can lead to a substantial increase in inhibitory activity.[19]

Antiviral and Antimicrobial Activities

Beyond their effects on specific enzymes and cancer cells, substituted pyrrolidinols have demonstrated a broad spectrum of antiviral and antimicrobial activities.

Antiviral Activity

Synthetic spiro[pyrrolidine-2,2'-adamantanes] have been found to be active against the influenza A virus.[20] The position of substituents on the pyrrolidine ring, such as a methyl group, can influence the antiviral potency.[20] Furthermore, certain pyrrolidine-bearing quinoxaline derivatives have shown high antiviral activity against HSV-1, H1N1, and SARS-CoV-2.[21]

Antimicrobial Activity

Novel spirooxindole-spiropiperidinone-pyrrolidine and -pyrrolizine derivatives have displayed excellent activity against a range of microorganisms.[6] The synthesis of these complex heterocyclic scaffolds is often achieved through 1,3-dipolar cycloaddition reactions.[6]

Conclusion and Future Perspectives

Substituted pyrrolidinols represent a highly versatile and promising class of bioactive compounds with a wide array of therapeutic applications. The ability to readily modify the pyrrolidine scaffold allows for the fine-tuning of their pharmacological properties and the development of potent and selective agents. Future research should continue to explore the vast chemical space of substituted pyrrolidinols, focusing on the development of multi-target agents and compounds with improved pharmacokinetic and safety profiles. The insights gained from structure-activity relationship studies will be instrumental in guiding the rational design of the next generation of pyrrolidinol-based therapeutics.

References

- New Methodology for the Synthesis of Bioactive Pyrrolidines and Pyrrolidinones - CORDIS. (n.d.).

- Carrieri, A., et al. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. Bioorganic & Medicinal Chemistry, 110, 117829.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.

- Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. (n.d.). PubMed Central.

- Novel hybrid pyrrolidinedione-thiazolidinones as potential anticancer agents: Synthesis and biological evaluation. (n.d.). Enamine.

- Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents. (n.d.). National Institutes of Health.

- Unveiling the Structure-Activity Landscape of (S)-Pyrrolidine Derivatives: A Comparative Guide. (n.d.). Benchchem.

- Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954.

- Carrieri, A., et al. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. Bioorganic & Medicinal Chemistry, 110, 117829.

- Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections. (n.d.). National Institutes of Health.

- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PubMed Central.

- Carrieri, A., et al. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. ResearchGate.

- Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. (2022). Wiley Online Library.

- Exploring the Pivotal Role of Pyrrolidine Ring in Search of Multipotent Agents in Neurodegenerative Diseases. (n.d.). ResearchGate.

- Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties. (n.d.). PubMed.

- Antioxidant and in vitro anticancer effect of 2-pyrrolidinone rich fraction of Brassica oleracea var. capitata through induction of apoptosis in human cancer cells. (n.d.). PubMed.

- Novel Pyrrolidine-bearing quinoxaline inhibitors of DNA Gyrase, RNA polymerase and spike glycoprotein. (n.d.). PubMed.

- Pyrrole (fused) analogs as potential anticancer agents-IV. (n.d.). ResearchGate.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.

- Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections. (2024).

- Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (n.d.). Semantic Scholar.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI.

- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers.

- Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'-N-Acetyltransferase Type Ib. (2024). PubMed.

- Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening. (n.d.). ACS Omega.

- Bioactive compounds containing pyrrolidine. (n.d.). ResearchGate.

- Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. (2020). PubMed.

- Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). (n.d.). ResearchGate.

- Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. (n.d.). ResearchGate.

- Pyrrolidine Dithiocarbamate Prevents Neuroinflammation and Cognitive Dysfunction after Endotoxemia in Rats. (n.d.). PubMed Central.

- Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (n.d.). MDPI.

- Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020). ResearchGate.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant and in vitro anticancer effect of 2-pyrrolidinone rich fraction of Brassica oleracea var. capitata through induction of apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cordis.europa.eu [cordis.europa.eu]

- 6. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 12. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Novel hybrid pyrrolidinedione-thiazolidinones as potential anticancer agents: Synthesis and biological evaluation - Enamine [enamine.net]

- 17. researchgate.net [researchgate.net]

- 18. Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Novel Pyrrolidine-bearing quinoxaline inhibitors of DNA Gyrase, RNA polymerase and spike glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Technical-Guide-to-Elucidating-the-Mechanism-of-Action-for-1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol

A Hypothetical Research Framework for a Novel Chemical Entity

Abstract

The compound 1-(2-ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol is a novel chemical entity for which the mechanism of action (MoA) is currently uncharacterized. This technical guide presents a comprehensive, multi-pronged strategy for the systematic elucidation of its biological targets and downstream signaling pathways. The proposed workflow is designed for researchers, scientists, and drug development professionals, providing a robust framework from initial phenotypic observations to precise target identification and validation. This document is structured not as a review of existing data, but as a forward-looking, integrated protocol. It combines phenotypic screening, affinity-based and label-free proteomics, and genetic approaches to build a self-validating cascade of experiments. The ultimate goal is to rigorously define the molecular interactions through which this compound exerts its effects, a critical step in its potential development as a therapeutic agent or a chemical probe.

Introduction: The Challenge of a Novel Chemical Entity

In drug discovery, the journey from a newly synthesized small molecule to a well-understood therapeutic candidate is fraught with challenges. A critical and often complex phase is the determination of its mechanism of action (MoA).[1][2] A defined MoA is essential for rational drug development, enabling optimization of on-target activity while minimizing off-target effects. The subject of this guide, this compound, represents a common starting point in discovery campaigns: a molecule with a defined structure but an unknown biological function. The pyrrolidine ring is a common motif in many biologically active compounds and approved drugs, suggesting a potential for interaction with various biological targets.[3]

This guide will not present a known MoA but will instead provide a detailed, hypothetical roadmap for its discovery. We will operate under the assumption that initial, broad screening has suggested some form of biological activity, warranting a deeper investigation. The strategic approach outlined herein is a synthesis of classical (phenotypic) and reverse pharmacology paradigms.[4][5][6]

Strategic Overview: An Integrated Approach to MoA Determination

The proposed strategy is divided into three core phases, designed to be both sequential and iterative. The findings from each phase inform the experimental design of the next, creating a logical and self-validating workflow.

-

Phase 1: Phenotypic Profiling and Hypothesis Generation. This initial phase focuses on observing the compound's effects in relevant biological systems without a preconceived target bias.[6] The goal is to generate a "phenotypic fingerprint" that can guide hypothesis formation.

-

Phase 2: Target Identification. This phase employs a range of unbiased biochemical and genetic techniques to identify the direct binding partners of the compound.[7][8][9]

-

Phase 3: Target Validation and Pathway Elucidation. The final phase is dedicated to confirming the functional relevance of the identified targets and mapping their role in the observed phenotype.[10]

Sources

- 1. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]

- 2. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 4. Reverse pharmacology - Wikipedia [en.wikipedia.org]

- 5. Reverse pharmacology: fast track path of drug discovery - MedCrave online [medcraveonline.com]

- 6. Phenotypic screening - Wikipedia [en.wikipedia.org]

- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]

- 10. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

A Strategic Guide to the In-Vitro Screening of 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol: A Novel Pyrrolidine Derivative

Abstract

The discovery and development of novel small-molecule therapeutics is a cornerstone of modern medicine. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2][3] This guide presents a comprehensive, multi-phase in-vitro screening strategy for a novel compound, 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol (hereafter referred to as Compound X). Lacking prior biological data, this document outlines a logical, tiered approach designed to efficiently characterize its cytotoxic profile, identify potential target classes, and elucidate its mechanism of action. The proposed cascade integrates industry-standard assays, including broad-panel cytotoxicity screening, hypothesis-driven functional assays for common pyrrolidine targets like G-Protein Coupled Receptors (GPCRs) and ion channels, and advanced assays for target deconvolution. Each stage is designed with built-in validation checkpoints to ensure data integrity and to provide a clear decision-making framework for advancing Compound X through the early-stage drug discovery pipeline.

Introduction and Strategic Overview

The compound this compound (Compound X) is a novel chemical entity. Its structure, featuring a substituted pyrrolidin-3-ol ring, suggests potential interactions with a variety of biological targets, as the pyrrolidine ring is a key component in numerous natural alkaloids and synthetic drugs.[4] The sp3-hybridized, non-planar nature of the ring allows for complex three-dimensional arrangements that can facilitate precise interactions with protein binding pockets.[1]

Given that no biological activity has been reported for Compound X, a systematic in-vitro screening cascade is essential. This guide proposes a three-phase approach designed to maximize data acquisition while conserving resources. The strategy moves from broad, high-throughput screening to more focused, mechanism-of-action studies.

Phase I: Foundational Profiling. Establish the compound's fundamental cytotoxic and anti-proliferative characteristics across a diverse panel of human cell lines. Phase II: Target Class Identification. Employ a hypothesis-driven approach to screen against high-probability target families known to interact with pyrrolidine-like scaffolds. Phase III: Hit Validation and Target Deconvolution. For any validated "hits" from Phase II, conduct deeper mechanistic studies to confirm target engagement and understand downstream cellular effects.

This strategic workflow ensures that investment in more complex, lower-throughput assays is only made for compounds with a well-defined activity profile.

Figure 1: A high-level overview of the proposed in-vitro screening cascade for Compound X.

Phase I: Foundational Profiling - Broad Spectrum Cytotoxicity